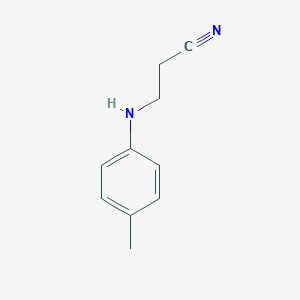

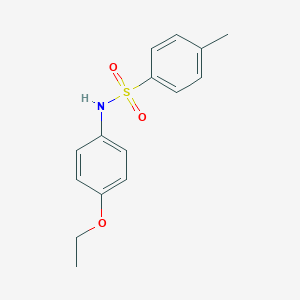

N-(4-乙氧基苯基)-4-甲基苯磺酰胺

描述

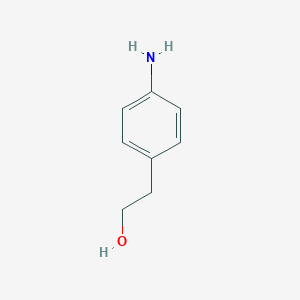

Synthesis Analysis

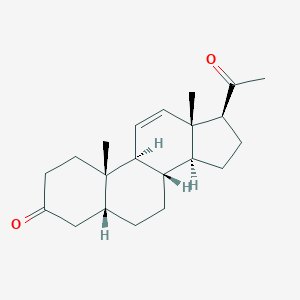

Phenacetin may be synthesized as an example of the Williamson ether synthesis: ethyl iodide, paracetamol, and anhydrous potassium carbonate are heated in 2-butanone to give the crude product, which is recrystallized from water . A new triazol-3-one resulted unexpectedly from the reduction reaction of a heterocyclic thioketone using sodium borohydride in pyridine containing a small amount of water .Molecular Structure Analysis

The molecular formula of Phenacetin is C10H13NO2 . The IUPAC Standard InChI is InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12) .Chemical Reactions Analysis

Phenacetin’s analgesic effects are due to its actions on the sensory tracts of the spinal cord . In addition, phenacetin has a depressant action on the heart, where it acts as a negative inotrope . It is an antipyretic, acting on the brain to decrease the temperature set point . It is also used to treat rheumatoid arthritis (subacute type) and intercostal neuralgia . In vivo, one of two reactions occur. Usually phenacetin’s ether is cleaved to leave paracetamol (acetaminophen), which is the clinically relevant analgesic .Physical And Chemical Properties Analysis

Phenacetin has a molecular weight of 179.2157 g/mol . The density is 1.24 g/cm^3 . The melting point is between 134 to 137.5 °C . The solubility in water is 0.766 g/L at 25 °C .科学研究应用

Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones

Specific Scientific Field

Chemistry, specifically Organic Synthesis

Application Summary

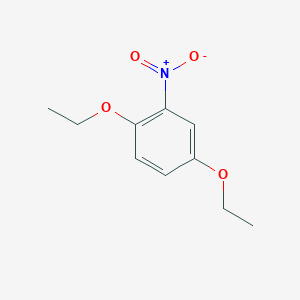

“N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide” is used in the synthesis of novel N-(4-Ethoxyphenyl) Azetidin-2-ones .

Methods of Application

The compound is synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction). Treatment of these compounds with ceric ammonium nitrate yielded the N-dearylated 2-azetidinones in good to excellent yields .

Results or Outcomes

It is shown that the N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield . According to Table 3, it is shown that 2.8 mol eq. of CAN is sufficient for completing the oxidative N-dearylation of N-(4-ethoxyphenyl)-2-azetidinones .

Pharmaceutical Applications

Specific Scientific Field

Pharmaceutical Chemistry

Application Summary

“N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide” is used in the synthesis of Schiff base metal complexes, which have numerous applications in different fields .

Methods of Application

The specific methods of application are not detailed in the source .

Results or Outcomes

The presence of carbon-double bound-nitrogen (-C=N-) functional group in the molecular structure maintain and afford unique future in their biological .

Pre-Clinical Training

Specific Scientific Field

Pharmacology

Application Summary

“N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide” is used in the accurate determination of 4-HPR levels in tissues, which is essential for its pre-clinical training .

Methods of Application

For the correct determination of 4-HPR and its metabolites by chromatography, N-(4-ethoxyphenyl)-retinamide (4-EPR) has been suggested as an indispensable internal standard .

Results or Outcomes

The specific results or outcomes are not detailed in the source .

Synthesis of Schiff Bases with Transition Metal Complexes

Specific Scientific Field

Chemistry, specifically Coordination Chemistry

Application Summary

“N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide” is used in the synthesis of Schiff bases with transition metal complexes .

Methods of Application

The compound is synthesized through condensation reaction from primary amines with aldehyde or ketone carbonyl derivatives .

Results or Outcomes

These Schiff base metal complexes have shown a broad range of bioactivities including antibacterial, antifungal, antituberclosis, antimalarial, antioxidant, antidiabetic, anti-inflammatory, and anticancer activities .

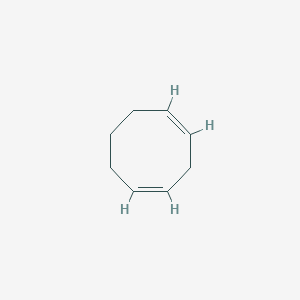

Biological Potential of Indole Derivatives

Application Summary

“N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide” is used in the synthesis of indole derivatives, which have shown various biological activities .

Results or Outcomes

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Synthesis of Biologically Active Antibiotics

Application Summary

“N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide” is used in the synthesis of several biologically active antibiotics .

Methods of Application

The compound is synthesized through standard procedures .

Results or Outcomes

The importance of these types of compounds for the semi-synthesis of the novel anticancer agents Taxol and Taxotere is well documented .

Synthesis of Schiff Bases with Transition Metal Complexes

Application Summary

“N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide” is used in the synthesis of Schiff bases with transition metal complexes . These Schiff base metal complexes have received significant attention in the scientific community for their versatile applications .

Methods of Application

Schiff bases are usually prepared through condensation reaction from primary amines with aldehyde or ketone carbonyl derivatives .

Results or Outcomes

Most of these derivatives displayed a broad range of bioactivities including antibacterial, antifungal, antituberclosis, antimalarial, antioxidant, antidiabetic, anti-inflammatory, and anticancer activities .

安全和危害

未来方向

属性

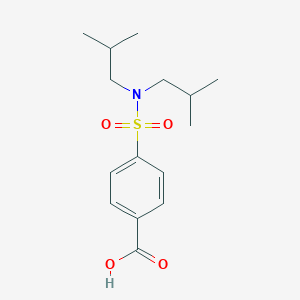

IUPAC Name |

N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-3-19-14-8-6-13(7-9-14)16-20(17,18)15-10-4-12(2)5-11-15/h4-11,16H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVOUBSCXARJAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10300886 | |

| Record name | N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide | |

CAS RN |

1153-47-5 | |

| Record name | NSC139694 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

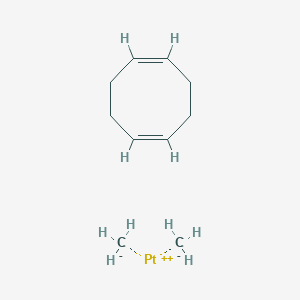

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Acetyl-1H-benzo[cd]indol-2-one](/img/structure/B86741.png)